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Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300

(S)-HexylIHIBO, with the systematic IUPAC name (2S)-2-amino-3-(4-hexyl-3-o0x0-1,2-o0xazol-5-
yl)propanoic acid, is a potent and selective antagonist of Group | metabotropic glutamate
receptors (MGIuURs). This guide provides a comprehensive overview of its chemical structure,
physicochemical properties, and its role as a modulator of mGIuR signaling pathways. It is
intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(S)-HexylIHIBO is a derivative of the amino acid L-aspartic acid, featuring a hexyl-substituted
isoxazolone moiety. The chirality at the alpha-carbon is of the (S)-configuration.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-HexylHIBO is presented in the table
below.
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Property Value Reference

(2S)-2-amino-3-(4-hexyl-3-oxo-
IUPAC Name ) ) [1]
1,2-oxazol-5-yl)propanoic acid

CAS Number 334887-48-8 [1]
Molecular Formula C12H20N204 [1]
Molecular Weight 256.30 g/mol [1]
Melting Point 207-219 °C (decomposes)
Appearance Off-white to light yellow powder

Soluble to 20 mM in leq.

Solubility

NaOH
Predicted Density 1.176 £ 0.06 g/cm3
Predicted pKa 2.26 £0.10
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Biological Activity

(S)-HexylIHIBO functions as a competitive antagonist at Group | metabotropic glutamate
receptors, which include mGIluR1 and mGIuRS5 subtypes. These receptors are G-protein
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coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and
neuronal excitability.

Receptor Binding Affinity

The antagonist potency of (S)-HexylHIBO is characterized by its inhibition constants (Ki) at the
respective receptors.

Receptor Subtype Inhibition Constant (Ki)
mGIluR1a 140 uM
mGIuR5a 110 uM

Signaling Pathway

Group | mGIluRs are coupled to the Gg/11 family of G-proteins. Upon activation by an agonist,
these receptors initiate a signaling cascade that leads to the mobilization of intracellular
calcium and the activation of various downstream effectors. As an antagonist, (S)-HexylHIBO
blocks this signaling pathway at the receptor level.
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Caption: Group | mGluR signaling pathway antagonized by (S)-HexylHIBO.
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Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of
(S)-HexylIHIBO are provided below.

Synthesis of (S)-HexylHIBO

The synthesis of (S)-HexylHIBO can be achieved through a multi-step process starting from L-
aspartic acid. The following is a representative synthetic route.

Click to download full resolution via product page

Caption: General synthetic workflow for (S)-HexylHIBO.
Detailed Protocol:

o Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for example,
with a Boc (tert-butyloxycarbonyl) group, and the a-carboxyl group is esterified (e.g., as a
methyl or ethyl ester) to prevent side reactions.

 Activation of the 3-Carboxyl Group: The [3-carboxyl group of the protected aspartic acid is
activated, for instance, by conversion to an acid chloride or by using a coupling agent like
DCC (dicyclohexylcarbodiimide).

o Condensation: The activated aspartic acid derivative is reacted with a hexylmalonate
derivative in the presence of a base. This step introduces the hexyl chain.

o Cyclization: The resulting intermediate is treated with hydroxylamine hydrochloride to form

the isoxazolone ring.
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o Deprotection: The protecting groups on the amino and a-carboxyl groups are removed under
appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester
group) to yield the final product, (S)-HexylHIBO.

« Purification: The final compound is purified by techniques such as recrystallization or column
chromatography.

Radioligand Binding Assay for mGIluR1

This protocol describes a competitive binding assay to determine the affinity of (S)-HexylHIBO
for the mGIuR1 receptor.

Materials:

» Membrane preparations from cells expressing human mGIluR1.

e Radioligand: [3H]-Quisqualic acid or another suitable mGIuR1 radioligand.

o Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 100 mM NaCl and 5 mM MgClz.
e (S)-HexylHIBO stock solution.

» Non-specific binding determinator: 10 uM of a non-radiolabeled, high-affinity mGIuR1 agonist
or antagonist.

e 96-well microplates.

e Glass fiber filters (e.g., Whatman GF/B).
 Scintillation cocktail and a liquid scintillation counter.
Procedure:

o Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50
ug of protein per well), and varying concentrations of (S)-HexylHIBO.

» Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to
all wells.
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Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to
reach equilibrium.

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters
using a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-
specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
measure the radioactivity using a liquid scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells
with the high concentration of non-radiolabeled ligand) from the total binding. Plot the
specific binding as a function of the (S)-HexylHIBO concentration and fit the data to a one-
site competition model to determine the ICso value. The Ki value can then be calculated
using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to assess the antagonist effect of (S)-HexylIHIBO on agonist-
induced intracellular calcium release in cells expressing mGIuR1 or mGIuRb5.

Materials:

Cells expressing mGIluR1 or mGIuR5 (e.g., HEK293 or CHO cells).
Fura-2 AM (a ratiometric calcium indicator).

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
Pluronic F-127.

mGIluR1/5 agonist (e.g., DHPG).

(S)-HexylIHIBO stock solution.

A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
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Procedure:

o Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to
confluency.

e Dye Loading: Prepare a loading buffer containing Fura-2 AM and a small amount of Pluronic
F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the
dark.

e Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

« Antagonist Incubation: Incubate the cells with varying concentrations of (S)-HexyIHIBO for a
predetermined time (e.g., 15-30 minutes).

o Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the
baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at
510 nm.

e Agonist Stimulation: Add a specific mGluR1/5 agonist to the wells and immediately begin
recording the fluorescence ratio over time.

» Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the
change in intracellular calcium concentration. Plot the peak fluorescence response as a
function of the (S)-HexylHIBO concentration to determine the I1Cso for the inhibition of the
agonist-induced calcium signal.

This technical guide provides a detailed overview of the chemical and biological properties of
(S)-HexylIHIBO, along with methodologies for its synthesis and characterization. This
information should serve as a valuable resource for researchers investigating the role of Group
| metabotropic glutamate receptors in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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